4-(1-Methylcyclopropyl)butanoic acid
Overview
Description
4-(1-Methylcyclopropyl)butanoic acid is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol It is characterized by the presence of a cyclopropyl group attached to a butanoic acid chain
Preparation Methods
The synthesis of 4-(1-Methylcyclopropyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopropylmethanol with butanoic acid under acidic conditions to form the desired product . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-(1-Methylcyclopropyl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
4-(1-Methylcyclopropyl)butanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets . Additionally, the compound has industrial applications, such as in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(1-Methylcyclopropyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(1-Methylcyclopropyl)butanoic acid can be compared with other similar compounds, such as cyclopropylbutanoic acid and methylcyclopropylacetic acid . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various research and industrial applications .
Properties
IUPAC Name |
4-(1-methylcyclopropyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(5-6-8)4-2-3-7(9)10/h2-6H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWANZNIJWFYBDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654871 | |
Record name | 4-(1-Methylcyclopropyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39223-32-0 | |
Record name | 4-(1-Methylcyclopropyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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